5-Methyl-1h-indazole-4-carboxylic acid
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Overview
Description
5-Methyl-1H-indazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Scientific Research Applications
5-Methyl-1H-indazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-Methyl-1h-indazole-4-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . S1P1 plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
This compound interacts with its target, S1P1, in two main ways. It can activate S1P1, which helps maintain endothelial barrier integrity . Alternatively, it can desensitize S1P1, leading to peripheral blood lymphopenia .
Biochemical Pathways
The compound’s interaction with S1P1 affects the sphingosine-1-phosphate (S1P) signaling pathway . This pathway plays a significant role in various cellular processes, including cell growth, survival, migration, and adhesion .
Pharmacokinetics
The compound’s interaction with s1p1 suggests it may have good bioavailability, as s1p1 is widely expressed in various tissues .
Result of Action
The activation of S1P1 by this compound helps maintain endothelial barrier integrity, which is crucial for vascular health . On the other hand, the desensitization of S1P1 can lead to peripheral blood lymphopenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrophenylacetic acid with formaldehyde and a base such as potassium carbonate in the presence of a phase transfer catalyst like tetrabutylammonium iodide. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired indazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-indazole-4-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated indazole derivatives.
Comparison with Similar Compounds
- 1H-Indazole-4-carboxylic acid
- 5-Methyl-1H-indazole-3-carboxylic acid
- 1H-Indazole-5-carboxylic acid
Comparison: 5-Methyl-1H-indazole-4-carboxylic acid is unique due to the position of the methyl group and the carboxylic acid functional group. This specific arrangement can influence its reactivity and interaction with biological targets. Compared to 1H-Indazole-4-carboxylic acid, the presence of the methyl group in the 5-position can enhance its lipophilicity and potentially improve its ability to cross cell membranes .
Properties
IUPAC Name |
5-methyl-1H-indazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-10-11-7)8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZNJJXTCSVIAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360927-57-6 |
Source
|
Record name | 5-methyl-1H-indazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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